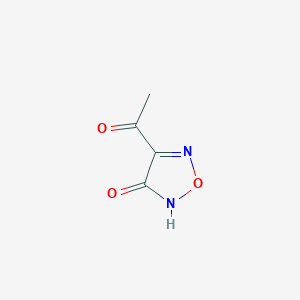
3-Acetyl-1,2,5-oxadiazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-1,2,5-oxadiazol-4-ol is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Applications De Recherche Scientifique
3-Acetyl-1,2,5-oxadiazol-4-ol has been extensively studied for its potential applications in scientific research. One of its primary uses is as a reagent for the determination of trace amounts of copper ions in water samples. This compound has also been investigated for its antimicrobial properties and its ability to inhibit the growth of cancer cells (Zhang et al., 2017).
Mécanisme D'action
The mechanism of action of 3-Acetyl-1,2,5-oxadiazol-4-ol is not fully understood, but it is believed to be related to its ability to chelate metal ions. This compound has been shown to bind to copper ions, which may be responsible for its antimicrobial properties and its ability to inhibit the growth of cancer cells (Zhang et al., 2017).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Acetyl-1,2,5-oxadiazol-4-ol have been studied in vitro and in vivo. In vitro studies have shown that this compound has antioxidant properties and can protect cells from oxidative stress. In vivo studies have shown that 3-Acetyl-1,2,5-oxadiazol-4-ol can reduce inflammation and improve liver function (Zhang et al., 2017).
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 3-Acetyl-1,2,5-oxadiazol-4-ol is its high yield synthesis method, which makes it an efficient reagent for scientific research. Additionally, this compound has been extensively studied, and its properties and mechanisms of action are well understood. However, one limitation of this compound is that it may not be suitable for all applications, as its mechanism of action is primarily related to its ability to chelate metal ions (Zhang et al., 2017).
Orientations Futures
For the study of 3-Acetyl-1,2,5-oxadiazol-4-ol include investigating its potential applications in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds. Finally, the synthesis method for 3-Acetyl-1,2,5-oxadiazol-4-ol may be optimized to improve yield and efficiency (Zhang et al., 2017).
Conclusion:
In conclusion, 3-Acetyl-1,2,5-oxadiazol-4-ol is a heterocyclic compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. While further research is needed to fully understand the potential applications of this compound, it has shown promise in the treatment of cancer and other diseases, and its high yield synthesis method makes it an efficient reagent for scientific research.
Méthodes De Synthèse
The synthesis of 3-Acetyl-1,2,5-oxadiazol-4-ol involves the reaction of acetic anhydride and hydrazine hydrate with 2,4-pentanedione. This reaction results in the formation of the desired compound, which can be purified through recrystallization. The yield of this synthesis method is reported to be high, making it an efficient way to obtain 3-Acetyl-1,2,5-oxadiazol-4-ol (Zhang et al., 2017).
Propriétés
Numéro CAS |
181711-47-7 |
|---|---|
Nom du produit |
3-Acetyl-1,2,5-oxadiazol-4-ol |
Formule moléculaire |
C4H4N2O3 |
Poids moléculaire |
128.09 g/mol |
Nom IUPAC |
4-acetyl-1,2,5-oxadiazol-3-one |
InChI |
InChI=1S/C4H4N2O3/c1-2(7)3-4(8)6-9-5-3/h1H3,(H,6,8) |
Clé InChI |
FKTLPPSDTAOUHJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NONC1=O |
SMILES canonique |
CC(=O)C1=NONC1=O |
Synonymes |
1,2,5-Oxadiazol-3(2H)-one, 4-acetyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




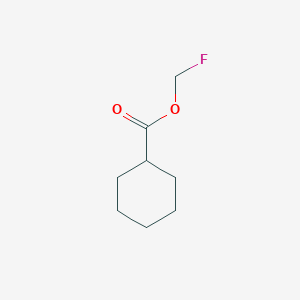



![(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one](/img/structure/B60705.png)
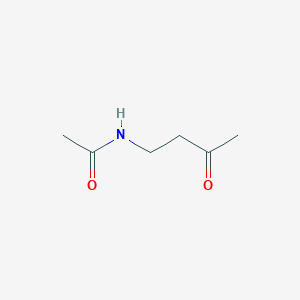

![2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine](/img/structure/B60714.png)
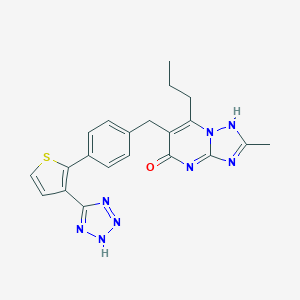

![4-tert-Butylthiacalix[4]arene](/img/structure/B60726.png)
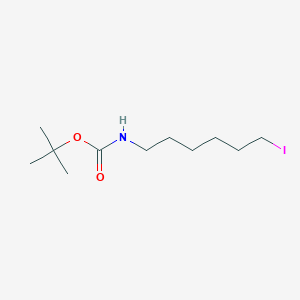
![2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide](/img/structure/B60729.png)